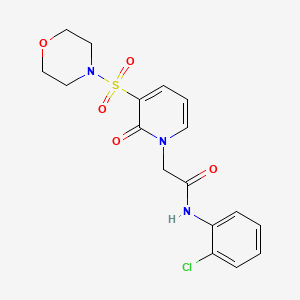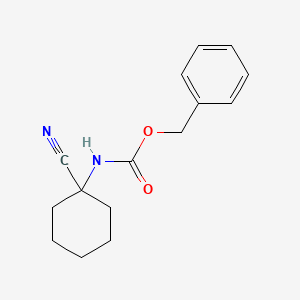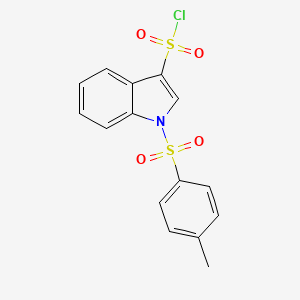
1-(8-(2-Oxo-2-(o-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific atoms they contain. The presence of a quinoline ring and a piperidine ring suggests that the compound may have interesting chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the quinoline ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a carboxamide group could influence its solubility in water.Scientific Research Applications
Interaction with Serum Albumins
1-(8-(2-Oxo-2-(o-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide, as a part of a broader category of quinoline and coumarin compounds, has been studied for its interaction with serum albumins, specifically bovine serum albumin (BSA) and human serum albumin (HSA). Photophysical studies, including steady-state and time-resolved fluorescence, as well as low-temperature phosphorescence studies, were employed to understand the binding interaction of these compounds with the albumins. The studies indicated changes in the microenvironment of the binding sites, highlighting the compound's potential in modulating serum albumin interactions, which could have implications in drug delivery and pharmacokinetics (Paul et al., 2019).
Antimicrobial Properties
Various derivatives of quinoline, including those structurally similar to 1-(8-(2-Oxo-2-(o-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide, have been synthesized and evaluated for their antimicrobial properties. The compounds have shown promising activity against a spectrum of bacterial and fungal pathogens. The synthesized compounds underwent in vitro evaluation, demonstrating potential as antibacterial and antifungal agents, which could be significant for developing new classes of antimicrobials (Srinivasan et al., 2010).
Application in Anticancer Research
Derivatives of quinoline compounds have been synthesized and evaluated for their anticancer properties. These compounds have been tested against various cancer cell lines, exhibiting potent cytotoxic activities. The structural analysis and biological evaluation highlight their potential in cancer treatment, with some compounds showing IC50 values in the nanomolar range, indicating their effectiveness in inhibiting cancer cell growth (Deady et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[8-[2-(2-methylanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-16-5-2-3-7-19(16)26-22(29)15-31-20-8-4-6-17-9-10-21(27-23(17)20)28-13-11-18(12-14-28)24(25)30/h2-10,18H,11-15H2,1H3,(H2,25,30)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLUTSKFYNWFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Phenyl-2-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2629187.png)


![2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2629192.png)




![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2629200.png)
![(1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride](/img/structure/B2629202.png)



